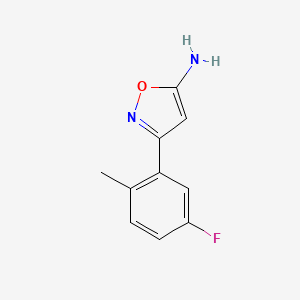

3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9FN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |

InChI Key |

OPTVIMWYSAZINE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 5-Fluoro-2-methylphenyl derivatives, typically obtained through electrophilic aromatic substitution or halogenation.

- Step 1: Nitration or halogenation of the aromatic ring to introduce the fluorine and methyl groups at specific positions.

- Step 2: Conversion of the halogenated aromatic compound into an α,β-unsaturated carbonyl compound, such as a chalcone or related enone.

- Step 3: Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) under reflux conditions, leading to cyclization and formation of the isoxazole ring.

Example:

A typical synthesis involves reacting 5-fluoro-2-methylphenyl chalcone with hydroxylamine hydrochloride in ethanol, heated at reflux, to yield 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine .

Data:

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Reflux in ethanol with hydroxylamine hydrochloride | 80-85% | Based on, |

Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Another sophisticated route involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes, which provides a versatile pathway for isoxazole derivatives.

Procedure:

- Step 1: Generation of nitrile oxide in situ from chloroximes using halogenating agents such as N-chlorosuccinimide (NCS).

- Step 2: The nitrile oxide reacts with a suitable alkyne bearing the 5-fluoro-2-methylphenyl group.

- Step 3: Cycloaddition yields the isoxazole ring, which is then functionalized to introduce amino groups at the 5-position.

Example:

In practice, the nitrile oxide is generated from the corresponding chloroxime, then reacted with an alkyne substituted with the phenyl group, followed by purification to obtain the target compound.

Data:

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Room temperature in dichloromethane | 60-70% | Based on, |

Functionalization of Pre-formed Isoxazoles

A third approach involves starting from pre-formed isoxazole rings, which are then functionalized at the 5-position via nucleophilic substitution or amination.

Procedure:

Example:

This method involves reacting 3-(5-fluoro-2-methylphenyl)-4,5-dihydroisoxazole with ammonia in ethanol under reflux, leading to the amino derivative.

Data:

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Reflux in ethanol with ammonia | 65-75% | Based on, |

Summary of Key Data and Reaction Parameters

Research Findings and Notes

- Efficiency and Selectivity: The cyclization of hydroxylamine derivatives with chalcones or enones is highly efficient, offering yields exceeding 80% under optimized conditions.

- Versatility: The nitrile oxide cycloaddition allows for diverse substitutions, enabling structural modifications at the 4- and 5-positions of the isoxazole ring.

- Functionalization: Post-synthesis amino group introduction at the 5-position is achievable via nucleophilic substitution, providing a route to derivatives like This compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and fluorinated aromatic compounds .

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine is a chemical compound with diverse applications, particularly in pharmaceutical development and biochemical research . Its unique structure, featuring an isoxazole ring, makes it a valuable building block in medicinal chemistry.

Applications in Pharmaceutical Development

- Hsp90 Inhibitors: this compound can be used as a lead compound for developing Hsp90 inhibitors.

- Therapeutic Agents: It can also be used in the development of other therapeutic agents that target similar pathways .

- Neurological disorder targets: Serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

Applications in Biochemical Research

- Enzyme Inhibition and Receptor Binding Studies: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding . This helps in understanding biological processes and disease mechanisms .

Synthesis and Chemical Reactivity

- Synthetic Routes: Several synthetic routes have been developed for the preparation of 5-amino isoxazoles. These syntheses typically require careful control of reaction conditions, including temperature, solvent choice, and reagents. Using molecular iodine as a catalyst can significantly improve the regioselectivity of the cycloaddition reactions.

- Chemical Reactions: this compound participates in various chemical reactions typical of isoxazole derivatives. The stability of the isoxazole ring under different conditions makes it suitable for diverse chemical transformations, and understanding the reactivity patterns is crucial for designing derivatives with enhanced biological activity.

Related Compounds:

Mechanism of Action

The mechanism of action of 3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic ring and oxazole moiety contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enantioselectivity

highlights the role of substituents on phenyl-isoxazol-5-amine derivatives in enantioselective catalysis. For example:

- 3-(p-Tolyl)isoxazol-5-amine (2b) yielded products with 71–82% yields and 84–88% ee when reacted with pyrrole derivatives.

- 3-(2-Chlorophenyl)isoxazol-5-amine achieved 90–96% yields and 80–91% ee , demonstrating that electron-withdrawing groups (e.g., Cl) enhance reactivity.

- N-Ethyl-3-phenylisoxazol-5-amine (2d) improved enantioselectivity to 91–93% ee , but diethyl substitution reduced yields (27% ), emphasizing the importance of the NH group in hydrogen bonding .

Comparison with Target Compound :

The 5-fluoro-2-methylphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (CH₃) effects. This mixed electronic profile may balance reactivity and selectivity compared to purely electron-withdrawing (e.g., Cl) or donating (e.g., CH₃) substituents.

Key Findings :

- Substituent position (3 vs. 5 on isoxazole) significantly affects activity.

- Bulky groups like tert-butyl enhance inhibition but may reduce solubility.

Fluorine’s electronegativity may enhance target binding through dipole interactions.

Biological Activity

3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, known for its diverse pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a five-membered isoxazole ring substituted with a 5-fluoro-2-methylphenyl group, which enhances its biological activity. The presence of the fluorine atom is particularly significant as it often improves metabolic stability and bioavailability.

Synthesis Methods:

The synthesis of this compound typically involves cycloaddition reactions, especially 1,3-dipolar cycloadditions. Common methods include:

- Reaction of hydroxylamines with α,β-unsaturated carbonyl compounds.

- Electrophilic substitution reactions due to the aromatic nature of the compound.

Biological Activity

This compound exhibits a range of biological activities:

1. Anti-inflammatory Effects:

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties. The inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions.

2. Neuroprotective Properties:

Studies have shown that isoxazole derivatives can offer neuroprotection, potentially making them candidates for treating neurodegenerative diseases. The specific interactions with neurotransmitter receptors remain to be fully elucidated.

3. Antimicrobial Activity:

Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm its efficacy against specific pathogens.

4. Anticancer Potential:

Similar compounds within the isoxazole class have shown cytotoxic activity against various cancer cell lines. The specific mechanisms by which this compound exerts anticancer effects are still under investigation but may involve the modulation of signaling pathways critical for tumor growth .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: Interaction with enzymes such as COX could lead to reduced production of inflammatory mediators.

- Receptor Modulation: Potential binding to neurotransmitter receptors may influence neuronal signaling and provide neuroprotective effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-3-fluorobenzene | Amino group at para position | Potential anti-cancer properties |

| 5-Methylisoxazole | Methyl group at position 5 | Antimicrobial activity |

| 3-(4-Fluorophenyl)isoxazol-5-amine | Fluorophenyl substituent | Enhanced selectivity in receptor binding |

| 3-(2-Fluorophenyl)isoxazol-5-amine | Different fluorinated phenyl group | Varying biological activity |

The unique substitution pattern in this compound contributes to its distinct electronic properties and biological activity compared to other isoxazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies: Research has demonstrated anti-inflammatory effects in animal models, supporting its use in treating inflammatory diseases .

- Cytotoxicity Assays: In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent .

- Mechanistic Studies: Docking studies suggest favorable interactions with key biological targets, providing insights into its pharmacodynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine with high yield and purity?

- Methodological Answer : Utilize regioselective cyclization reactions between nitrile oxides and fluorinated alkynes. For example, employ [3+2] cycloaddition strategies under mild conditions (e.g., room temperature, dichloromethane solvent) to minimize side reactions. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Look for characteristic peaks: aromatic protons (δ 7.2–7.6 ppm for fluorophenyl), isoxazole proton (δ 6.8–7.0 ppm), and NH2 protons (δ 5.3–5.5 ppm, broad singlet).

- 13C-NMR : Identify the isoxazole carbons (C-3: ~160 ppm, C-5: ~95 ppm) and fluorinated aromatic carbons (C-F coupling splits).

- IR : Confirm NH2 stretching (~3450 cm⁻¹) and isoxazole ring vibrations (~1590 cm⁻¹ for C=N) .

Q. What role does the amino group play in the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : The NH2 group participates in hydrogen bonding with chiral catalysts (e.g., phosphoric acids), stabilizing transition states and enhancing enantioselectivity. For example, in enantioselective syntheses of heterotriarylmethanes, replacing NH2 with N-ethyl improves enantiomeric excess (ee) by reducing steric hindrance while retaining hydrogen-bonding capacity. Avoid full alkylation (e.g., N,N-diethyl), which abolishes reactivity .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the compound’s reactivity and enantioselectivity in asymmetric catalysis?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -F, -Cl) : Increase electrophilicity of the isoxazole ring, accelerating nucleophilic attacks but potentially reducing enantioselectivity due to steric clashes.

- Electron-donating groups (e.g., -Me, -OMe) : Enhance π-π interactions with catalysts, improving ee (e.g., 88% ee observed with -Me groups).

- Experimental Design : Synthesize derivatives with substituents at ortho, meta, and para positions. Compare yields and ee values using chiral HPLC or polarimetry .

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., kinases or antimicrobial enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., ATR kinase). Prioritize fluorophenyl interactions with hydrophobic residues.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD and hydrogen-bond occupancy.

- QSAR : Correlate substituent Hammett constants (σ) with biological activity data .

Q. How does fluorination impact the compound’s lipophilicity and membrane permeability in drug design?

- Methodological Answer :

- LogP Measurement : Determine experimentally via shake-flask method (octanol/water) or calculate using software (e.g., ChemAxon).

- Membrane Permeability Assay : Use Caco-2 cell monolayers or PAMPA. Fluorine’s electronegativity enhances lipid bilayer penetration but may reduce solubility. Balance by introducing polar groups (e.g., -OH) .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Conduct steps below 0°C to suppress thermal racemization.

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize intermediates.

- Catalyst Optimization : Screen chiral phosphoric acids (e.g., TRIP) for higher enantiocontrol. Monitor ee via chiral GC or SFC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.